molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No.: B1441126
CAS No.: 1220030-41-0
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2-((Benzyloxy)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure substituted with a benzyloxy methyl group. The compound's molecular formula is C11H13NC_{11}H_{13}N, and it has a CAS number of 1220030-41-0. Its structural properties contribute to its biological activity, particularly in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. For example, azetidine derivatives are known to interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis.
  • Cellular Interaction : It can affect cell signaling pathways by modulating receptor activity or altering the expression of genes related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, which can be summarized as follows:

Effect Description
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
Anticancer Activity In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines.
Neuroprotective Effects The compound shows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell viability .
  • Neuroprotection : Research involving neuronal cell cultures has shown that this compound can reduce apoptosis induced by oxidative stress. This finding suggests its potential application in neurodegenerative diseases .

Properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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